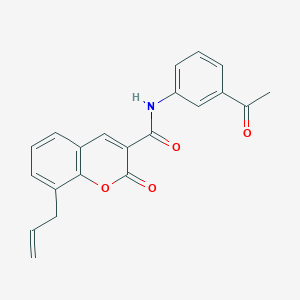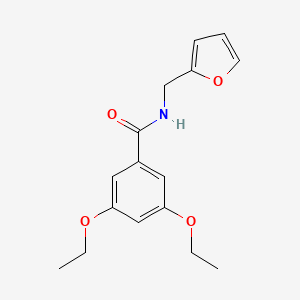
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide, also known as PACC, is a synthetic compound that belongs to the family of chromene derivatives. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. In cancer research, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but studies suggest that it interacts with various cellular targets to exert its therapeutic effects. In cancer cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide inhibits the NF-κB pathway, which is a key regulator of inflammation. In the brain, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In inflammatory cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In the brain, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide reduces oxidative stress and inflammation, which protects against neurodegenerative disorders.
实验室实验的优点和局限性
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its low yield, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide. First, further studies are needed to elucidate the precise mechanism of action of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide in different target cells and tissues. Second, the efficacy and safety of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide should be tested in preclinical and clinical trials to determine its therapeutic potential in various diseases. Third, the synthesis method of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide should be optimized to increase its yield and reduce the cost of production. Finally, the structure-activity relationship of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide should be investigated to design more potent and selective derivatives.
Conclusion:
In conclusion, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis method of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-acetylphenol with allyl bromide and salicylaldehyde. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by interacting with various cellular targets, including the caspase, Akt/mTOR, NF-κB, and Nrf2 pathways. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, depending on the target cells and tissues. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, such as its low yield. Finally, there are several future directions for the research and development of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide, including further studies on its mechanism of action, preclinical and clinical trials, optimization of its synthesis method, and investigation of its structure-activity relationship.
合成方法
The synthesis of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-acetylphenol with allyl bromide in the presence of potassium carbonate to form 3-(allyloxy)acetophenone. This intermediate is then reacted with salicylaldehyde in the presence of sodium ethoxide to form the final product, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide. The yield of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is around 56% with a purity of 98%.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-6-14-7-4-9-16-12-18(21(25)26-19(14)16)20(24)22-17-10-5-8-15(11-17)13(2)23/h3-5,7-12H,1,6H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFTYICVLYBRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)